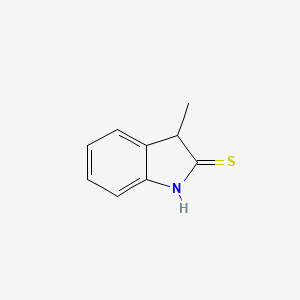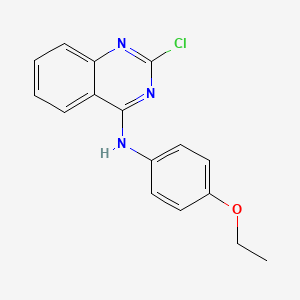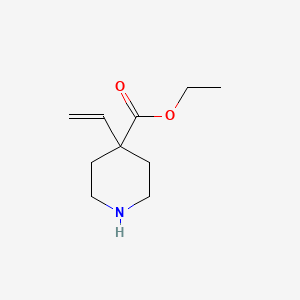
3-TERT-BUTYL-1-(PROPAN-2-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-TERT-BUTYL-1-(PROPAN-2-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID: is a heterocyclic organic compound characterized by a pyrazole ring substituted with tert-butyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-TERT-BUTYL-1-(PROPAN-2-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl hydrazine with isopropyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-TERT-BUTYL-1-(PROPAN-2-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid group, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Esters or amides.
Scientific Research Applications
3-TERT-BUTYL-1-(PROPAN-2-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-TERT-BUTYL-1-(PROPAN-2-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-4-isopropyl-1H-pyrazole-3-carboxylic acid
- 3-tert-butyl-5-isopropyl-1H-pyrazole-4-carboxylic acid
Uniqueness
3-TERT-BUTYL-1-(PROPAN-2-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-tert-butyl-2-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)13-8(10(14)15)6-9(12-13)11(3,4)5/h6-7H,1-5H3,(H,14,15) |
InChI Key |
QSERMHMMEAHOCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B8787459.png)

![5-(2-(Trifluoromethyl)-5-methoxy-1H-benzo[D]imidazol-1-YL)pyridin-2-amine](/img/structure/B8787471.png)











